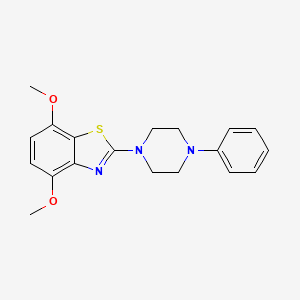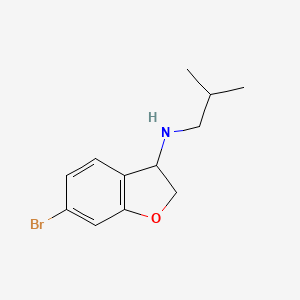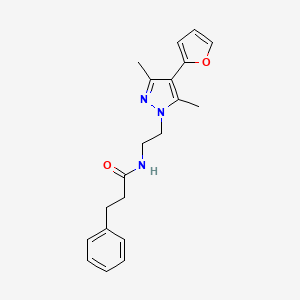![molecular formula C18H20O4 B2913752 Ethyl 3-[4-(benzyloxy)phenyl]-3-hydroxypropanoate CAS No. 328396-03-8](/img/structure/B2913752.png)
Ethyl 3-[4-(benzyloxy)phenyl]-3-hydroxypropanoate
Overview
Description
Ethyl 3-[4-(benzyloxy)phenyl]-3-hydroxypropanoate is an organic compound with the molecular formula C18H20O4 It is a derivative of propanoic acid and features a benzyloxy group attached to a phenyl ring, which is further connected to a hydroxypropanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[4-(benzyloxy)phenyl]-3-hydroxypropanoate typically involves the esterification of 3-[4-(benzyloxy)phenyl]-3-hydroxypropanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process would include the esterification reaction followed by purification steps such as distillation and recrystallization to obtain the pure product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[4-(benzyloxy)phenyl]-3-hydroxypropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products Formed
Oxidation: 3-[4-(benzyloxy)phenyl]-3-oxopropanoate.
Reduction: Ethyl 3-[4-(benzyloxy)phenyl]-3-hydroxypropanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-[4-(benzyloxy)phenyl]-3-hydroxypropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its structural features.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 3-[4-(benzyloxy)phenyl]-3-hydroxypropanoate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The benzyloxy group can enhance the compound’s binding affinity to certain biological targets, while the hydroxypropanoate moiety can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-[4-(methoxy)phenyl]-3-hydroxypropanoate
- Ethyl 3-[4-(ethoxy)phenyl]-3-hydroxypropanoate
- Ethyl 3-[4-(phenoxy)phenyl]-3-hydroxypropanoate
Uniqueness
Ethyl 3-[4-(benzyloxy)phenyl]-3-hydroxypropanoate is unique due to the presence of the benzyloxy group, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds
Properties
IUPAC Name |
ethyl 3-hydroxy-3-(4-phenylmethoxyphenyl)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O4/c1-2-21-18(20)12-17(19)15-8-10-16(11-9-15)22-13-14-6-4-3-5-7-14/h3-11,17,19H,2,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLOHCJGAMMDPLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C1=CC=C(C=C1)OCC2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2R)-2-Methylthiomorpholin-4-yl]prop-2-en-1-one](/img/structure/B2913671.png)
![N-(1-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2913672.png)
![8-(2,4-dimethylphenyl)-3-(4-fluorobenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2913674.png)
![2-{[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-hydroxyphenyl)acetamide](/img/structure/B2913675.png)

![11-(1-benzothiophene-2-carbonyl)-4-methyl-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7-tetraene](/img/structure/B2913679.png)

![2-oxo-N-propyl-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-triene-7-sulfonamide](/img/structure/B2913686.png)
![1-[(3-methylphenyl)methyl]-2-oxo-N-[3-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide](/img/structure/B2913687.png)
![[6-(3-methyl-1H-pyrazol-1-yl)pyridin-3-yl]methanamine hydrochloride](/img/structure/B2913688.png)
![(4R)-4-Ethyl-7,7-dimethyl-4-phenyl-1,6,8,9-tetrahydropyrazolo[3,4-b]quinolin-5-one](/img/structure/B2913689.png)
![5-ethyl-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]thiophene-2-sulfonamide](/img/structure/B2913691.png)
![1-[4-(6-Bromo-1,3-benzothiazol-2-yl)piperazin-1-yl]ethanone](/img/structure/B2913692.png)
